molecular formula C8H9ClO B15498068 1-Chloro-3-(methoxymethyl)benzene CAS No. 1515-91-9

1-Chloro-3-(methoxymethyl)benzene

Cat. No.: B15498068
CAS No.: 1515-91-9
M. Wt: 156.61 g/mol
InChI Key: ICZYALZVHVFXDJ-UHFFFAOYSA-N
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Description

1-Chloro-3-(methoxymethyl)benzene is a chlorinated aromatic compound characterized by a benzene ring substituted with a chlorine atom at position 1 and a methoxymethyl group (-CH2OCH3) at position 3. Its molecular formula is C8H9ClO, with a molecular weight of 156.61 g/mol (inferred from structural analogues in and ). The methoxymethyl group introduces both ether and alkyl functionalities, influencing its solubility and reactivity.

For instance, describes the use of POCl3/Et3N in THF to generate isocyanomethyl-substituted benzenes, suggesting that similar conditions could facilitate the introduction of the methoxymethyl group via nucleophilic substitution or formamide intermediates .

Properties

IUPAC Name

1-chloro-3-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZYALZVHVFXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550726
Record name 1-Chloro-3-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-91-9
Record name 1-Chloro-3-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
1-Chloro-3-(methoxymethyl)benzene Cl, -CH2OCH3 C8H9ClO 156.61 Limited data; inferred moderate polarity
1-Chloro-3-methoxybenzene Cl, -OCH3 C7H7ClO 142.58 Henry’s Law constant: 1.1 (3-chloroanisole)
1-Chloro-3-methylbenzene Cl, -CH3 C7H7Cl 126.58 Boiling point: ~173°C (NIST data)
1-Chloro-3-(trichloromethyl)benzene Cl, -CCl3 C7H4Cl4 229.92 High lipophilicity; used in agrochemicals
1-Chloro-3-(isocyanatomethyl)benzene Cl, -CH2NCO C8H6ClNO 167.59 Liquid; reactive isocyanate group

Key Observations :

  • Substituent Effects: The methoxymethyl group (-CH2OCH3) enhances solubility in polar solvents compared to non-polar groups like -CCl3 () but reduces volatility relative to simpler substituents like -CH3 ().
  • Henry’s Law Constant : The lower volatility of 1-chloro-3-methoxybenzene (3-chloroanisole) compared to alkylated analogues suggests that the methoxymethyl group in the target compound may similarly reduce atmospheric mobility .

Q & A

Q. What are the common synthetic routes for 1-Chloro-3-(methoxymethyl)benzene?

  • Alkylation : Reacting 3-chlorophenol with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in solvents like acetone or DMF .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling using Pd catalysts to introduce the methoxymethyl group. Reaction conditions typically require anhydrous solvents (e.g., THF) and inert atmospheres .
  • Halogenation : Chlorination of methoxymethylbenzene derivatives using Cl₂ or SO₂Cl₂ in the presence of Lewis acid catalysts (e.g., FeCl₃) .

Q. How is this compound characterized in academic research?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxymethyl at C3, Cl at C1). Coupling constants reveal steric and electronic effects .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₈H₉ClO, 156.6 g/mol) and fragmentation patterns .
  • Chromatography : HPLC or GC-MS ensures purity (>95%) and distinguishes regioisomers .

Q. What are the key physicochemical properties of this compound?

  • Henry’s Law Constant : ~1.4 (dimensionless) for chloro-methoxybenzenes, indicating moderate volatility .
  • Solubility : Low in water (<0.1 g/L at 25°C) but soluble in polar aprotic solvents (DMF, DMSO) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of cross-coupling reactions?

  • Catalyst Choice : Pd(PPh₃)₄ promotes coupling at electron-deficient positions, while Ni catalysts favor steric control. For example, coupling with arylboronic acids under Pd catalysis yields para-substituted products .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, enhancing yields of meta-substituted derivatives .
  • Temperature : Elevated temperatures (80–100°C) accelerate Cl displacement but may lead to byproducts (e.g., dehalogenation) .

Q. How does substituent positioning affect biological or catalytic activity?

  • Comparative Analysis :

    CompoundSubstituent PositionsActivity/Reactivity
    1-Chloro-3-(methoxymethyl)Cl (C1), OCH₃ (C3)Moderate antimicrobial activity
    1-Chloro-4-(methoxymethyl)Cl (C1), OCH₃ (C4)Higher toxicity in cell assays
    • Mechanistic Insight : Meta-substituted methoxymethyl groups enhance steric hindrance, reducing enzyme binding efficiency in biological systems .

Q. What computational methods are used to predict synthetic pathways?

  • Retrosynthetic AI Tools : Platforms like Pistachio and Reaxys suggest feasible routes via halogenation or alkylation, prioritizing atom economy (>70%) and step efficiency .
  • DFT Calculations : Predict activation energies for Cl displacement (e.g., ΔG‡ ~25 kcal/mol for SNAr mechanisms) and optimize transition states .

Q. How can contradictory data in reaction yields be resolved?

  • Case Study : Discrepancies in Suzuki coupling yields (40–80%) arise from trace moisture or oxygen. Solutions include rigorous solvent drying (molecular sieves) and glovebox techniques .
  • Statistical Analysis : Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, temperature) via response surface methodology .

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